3-Cyclohexyl-2-fluoroaniline is an aromatic amine characterized by the presence of a cyclohexyl group and a fluorine atom attached to the aniline structure. The molecular formula for this compound is C₁₃H₁₄FN, and it features a fluorine atom at the ortho position relative to the amino group on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it an interesting subject of study in various chemical and biological applications.
These reactions highlight the versatility of 3-cyclohexyl-2-fluoroaniline in synthetic chemistry, enabling the creation of a wide range of derivatives.
Several methods have been developed for synthesizing 3-cyclohexyl-2-fluoroaniline:
These synthesis methods underline the compound's accessibility for research and industrial applications.
3-Cyclohexyl-2-fluoroaniline finds applications in various fields:
Interaction studies involving 3-cyclohexyl-2-fluoroaniline focus on its binding affinities and mechanisms with various biological targets. These studies are crucial for understanding how modifications to its structure can influence biological activity. Research indicates that the presence of fluorine can enhance lipophilicity and metabolic stability, which are desirable traits in drug development.
Several compounds exhibit structural similarities to 3-cyclohexyl-2-fluoroaniline, each with unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoroaniline | Fluorine at para position | Simpler structure without cyclohexyl group |
| 2-Fluoroaniline | Fluorine at meta position | Different isomer affecting reactivity |
| Cyclohexylamine | Lacks fluorine but has cyclohexyl group | Basic amine structure without aromaticity |
| 3-Chloro-2-fluoroaniline | Chlorine instead of cyclohexyl group | Contains chlorine which alters electronic properties |
The uniqueness of 3-cyclohexyl-2-fluoroaniline lies in its combination of steric hindrance from the cyclohexyl group and electronic effects from the fluorine atom, resulting in distinct reactivity patterns compared to these similar compounds. This makes it particularly valuable in synthetic applications where such characteristics are desired.
The development of 3-cyclohexyl-2-fluoroaniline is rooted in broader advancements in organofluorine chemistry, which gained momentum in the mid-20th century. The Simons Electro-Chemical Fluorination (ECF) process, pioneered by 3M in the 1940s, enabled large-scale production of perfluorinated compounds. While the ECF method primarily targeted sulfonyl fluorides, subsequent innovations in aromatic fluorination—such as Balz-Schiemann and nucleophilic aromatic substitution reactions—facilitated the synthesis of fluoroaniline derivatives.
3-Cyclohexyl-2-fluoroaniline itself emerged as a research target in the early 21st century, with its first documented synthesis appearing in patent literature circa 2010. The compound’s design likely reflects efforts to combine the metabolic stability of fluorine with the conformational rigidity of cyclohexyl groups, a strategy employed in bioactive molecule optimization.
The systematic IUPAC name for this compound is 3-cyclohexyl-2-fluoroaniline, denoting:
Structural data:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₆FN | |
| Molecular weight | 193.26 g/mol | |
| CAS Registry Number | 2059999-44-7 (primary) | |
| 648942-42-1 (isomer) | ||
| SMILES | C1CCC(CC1)C2=C(C=CC=C2F)N |
The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the fluorine atom induces electronic effects (e.g., -I and +M) that modulate the aromatic ring’s reactivity.
Fluorinated anilines serve as precursors to herbicides, liquid crystals, and protease inhibitors. The cyclohexyl moiety in 3-cyclohexyl-2-fluoroaniline enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates. Recent European research initiatives, such as the HORIZONCF project, have highlighted fluorocyclohexane derivatives as motifs for agrochemicals and polar materials. While not yet commercially deployed, this compound’s structural features align with trends in fluorine-aided molecular design.
3-Cyclohexyl-2-fluoroaniline (C₁₂H₁₆FN) represents a fluorinated aromatic amine derivative characterized by the presence of a cyclohexyl substituent at the 3-position and a fluorine atom at the 2-position relative to the amino group on the benzene ring [2] . The molecular weight of this compound is 193.26 g/mol, with a CAS number of 2059999-44-7 [2]. The compound exhibits distinctive electronic and steric properties due to the combined influence of the electron-withdrawing fluorine atom and the bulky cyclohexyl group, making it an interesting subject for comprehensive structural analysis .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| CAS Number | 2059999-44-7 |
| IUPAC Name | 3-Cyclohexyl-2-fluoroaniline |
| SMILES | Nc1cccc(C2CCCCC2)c1F |
| InChI Key | GUFRKHKGZSULTOY-UHFFFAOYSA-N |
| Log P | 3.46 |
| Polar Surface Area | 26.02 Ų |
X-ray crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in the solid state, revealing crucial structural parameters including unit cell dimensions, space group symmetry, and precise bond lengths and angles [4] [5]. For 3-cyclohexyl-2-fluoroaniline, crystallographic studies would be expected to reveal the preferred molecular conformation and intermolecular packing arrangements.
Based on analogous fluoroaniline derivatives, the compound is anticipated to crystallize in either monoclinic or orthorhombic crystal systems [4] [5]. The cyclohexyl group is expected to adopt a chair conformation, which is the most thermodynamically stable form for six-membered alicyclic rings [6]. The fluorine substitution at the ortho position relative to the amino group introduces significant electronic effects that influence the molecular geometry.
| Crystallographic Parameter | Expected Range | Structural Significance |
|---|---|---|
| Unit Cell Parameters | a, b, c: 5-20 Å | Molecular packing efficiency |
| Space Group | P21/c, P212121 | Symmetry elements present |
| C-F Bond Length | 1.34-1.36 Å | Covalent fluorine bonding |
| C-N Bond Length | 1.39-1.41 Å | Aniline nitrogen character |
| C-C (aromatic) | 1.38-1.40 Å | Benzene ring aromaticity |
| C-C (cyclohexyl) | 1.52-1.54 Å | Aliphatic carbon bonding |
The crystallographic analysis would reveal the extent of conjugation between the amino group and the aromatic ring system, which can be influenced by the electron-withdrawing fluorine substituent [4] [5]. Intermolecular hydrogen bonding patterns between amino groups and fluorine atoms from neighboring molecules would be crucial for understanding the solid-state structure [6].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the local electronic environment of individual nuclei, offering insights into molecular structure and dynamics [7] [8] [9]. For 3-cyclohexyl-2-fluoroaniline, comprehensive NMR analysis would encompass ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
The ¹H NMR spectrum of 3-cyclohexyl-2-fluoroaniline would exhibit distinct resonances corresponding to different proton environments. The aromatic protons would appear in the characteristic downfield region between 6.5-7.5 ppm, with coupling patterns influenced by the fluorine substituent [7] [8]. The amino group protons would typically resonate between 3.5-5.0 ppm, appearing as a broad singlet due to rapid exchange [8].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-4 | 6.8-7.0 | doublet | 1H |
| Aromatic H-5 | 7.0-7.2 | triplet | 1H |
| Aromatic H-6 | 6.5-6.8 | triplet | 1H |
| NH₂ protons | 3.5-5.0 | broad singlet | 2H |
| Cyclohexyl CH | 2.5-3.0 | multiplet | 1H |
| Cyclohexyl CH₂ | 1.0-2.0 | multiplet | 10H |
The cyclohexyl protons would exhibit characteristic multiplet patterns in the aliphatic region, with the methine proton appearing as a complex multiplet around 2.5-3.0 ppm and the methylene protons showing overlapping signals between 1.0-2.0 ppm [7] [10].
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Aromatic carbons would appear in the range of 110-160 ppm, with the carbon bearing the fluorine substituent showing characteristic upfield shifts due to the gamma-effect of fluorine [8] [9]. The cyclohexyl carbons would resonate in the aliphatic region between 20-50 ppm.
| Carbon Environment | Chemical Shift (ppm) | Multiplicity (¹⁹F coupling) |
|---|---|---|
| C-1 (NH₂ bearing) | 145-150 | doublet (J = 2-3 Hz) |
| C-2 (F bearing) | 150-155 | doublet (J = 240-250 Hz) |
| C-3 (cyclohexyl bearing) | 130-135 | doublet (J = 5-8 Hz) |
| C-4, C-5, C-6 | 115-125 | various couplings |
| Cyclohexyl C-1' | 40-45 | singlet |
| Cyclohexyl C-2'-6' | 25-35 | singlet |
The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, typically appearing between -110 to -140 ppm relative to CFCl₃ [9]. The chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing effect of the aromatic ring system.
Mass spectrometric analysis provides information about molecular weight confirmation and fragmentation pathways, offering insights into the stability and bonding patterns of the molecule [11] [12]. For 3-cyclohexyl-2-fluoroaniline, electron ionization mass spectrometry would be expected to show the molecular ion peak at m/z 193.
The molecular ion peak would appear at m/z 193, corresponding to the molecular weight of the compound. The intensity of this peak would depend on the stability of the molecular ion radical under electron impact conditions [11] [12]. The base peak would likely result from the most stable fragment ion formed through preferential cleavage pathways.
Based on the fragmentation behavior of similar fluoroaniline derivatives, several characteristic fragmentation patterns would be expected [11] [12]:
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Process |
|---|---|---|
| 193 | [M]⁺- | Molecular ion |
| 110 | [C₆H₅FN]⁺ | Loss of cyclohexyl group |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 93 | [C₆H₄F]⁺ | Loss of NH₂ from fluorobenzene |
| 75 | [C₆H₅N]⁺ | Loss of HF from molecular ion |
The fragmentation would primarily involve the cleavage of the C-C bond connecting the cyclohexyl group to the aromatic ring, as this represents a relatively weak bond compared to the aromatic C-F and C-N bonds [11] [12]. The electron-withdrawing fluorine substituent would stabilize certain fragment ions while destabilizing others.
Vibrational spectroscopy provides detailed information about molecular bonding, functional group identification, and structural characterization through the analysis of fundamental vibrational modes [13] [14] [15]. For 3-cyclohexyl-2-fluoroaniline, both infrared and Raman spectroscopy would complement each other according to mutual exclusion principles.
The infrared spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule [13] [14]. The amino group stretching vibrations would appear in the high-frequency region, while the aromatic and aliphatic C-H stretching modes would be observed in the mid-frequency range.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| NH₂ antisymmetric stretch | 3400-3500 | ν_as(NH₂) | Strong |
| NH₂ symmetric stretch | 3300-3400 | ν_s(NH₂) | Medium |
| Aromatic C-H stretch | 3000-3100 | ν(C-H_ar) | Medium |
| Aliphatic C-H stretch | 2800-3000 | ν(C-H_al) | Strong |
| C-F stretch | 1200-1300 | ν(C-F) | Strong |
| Aromatic C=C stretch | 1450-1600 | ν(C=C_ar) | Strong |
| C-N stretch | 1250-1350 | ν(C-N) | Medium |
| Ring breathing mode | 1000-1100 | δ(ring) | Medium |
The C-F stretching vibration would be particularly diagnostic, appearing as a strong absorption band in the fingerprint region around 1200-1300 cm⁻¹ [13] [14]. The position of this band would be influenced by the electronic environment created by the amino and cyclohexyl substituents.
Raman spectroscopy would provide complementary information to infrared spectroscopy, with different selection rules leading to enhanced observation of certain vibrational modes [16] [17]. The symmetric vibrations, which are often weak or absent in infrared, would be more prominent in Raman spectra.
| Vibrational Mode | Raman Shift (cm⁻¹) | Assignment | Relative Intensity |
|---|---|---|---|
| Ring breathing mode | 1000-1100 | Ring deformation | Strong |
| C-C stretch (aromatic) | 1580-1620 | Aromatic framework | Medium |
| C-F stretch | 1200-1300 | C-F bond vibration | Medium |
| C-N stretch | 1250-1350 | Aniline C-N bond | Medium |
| CH₂ deformation | 1400-1500 | Cyclohexyl CH₂ | Medium |
The Raman spectrum would be particularly useful for studying the cyclohexyl group vibrations and the aromatic ring modes, which would provide information about the conformational preferences and electronic distribution within the molecule [16] [17].
Computational molecular modeling using density functional theory (DFT) methods provides theoretical validation and prediction of structural, electronic, and vibrational properties [18] [19] [20]. For 3-cyclohexyl-2-fluoroaniline, computational studies would complement experimental characterization by providing insights into optimized geometry, electronic properties, and spectroscopic parameters.
DFT calculations using functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or 6-311++G(d,p)) would provide optimized molecular geometries and electronic properties [18] [19] [20]. The calculations would reveal the preferred conformation of the cyclohexyl group and the electronic effects of the fluorine substituent.
| Computational Parameter | Method | Expected Output |
|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) | Bond lengths, angles, dihedral angles |
| Vibrational Frequencies | DFT frequency analysis | IR/Raman frequencies and intensities |
| Electronic Properties | TD-DFT calculations | UV-Vis absorption spectra |
| NBO Analysis | Natural Bond Orbital | Charge delocalization patterns |
| MEP Analysis | Electrostatic potential | Molecular electrostatic surface |
The computational analysis would provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic properties and reactivity of the molecule [18] [20]. The HOMO-LUMO energy gap would indicate the electronic stability and polarizability of the compound.
| Electronic Property | Computational Method | Chemical Significance |
|---|---|---|
| HOMO Energy | DFT/B3LYP | Electron donation capacity |
| LUMO Energy | DFT/B3LYP | Electron acceptance capacity |
| Energy Gap | ΔE = ELUMO - EHOMO | Electronic stability |
| Dipole Moment | SCF calculation | Molecular polarity |
| Polarizability | DFT response theory | Induced dipole response |
Computational vibrational frequency calculations would provide theoretical support for the experimental infrared and Raman spectroscopic assignments [18] [20]. The calculated frequencies would be scaled using appropriate scaling factors to account for anharmonicity and basis set limitations.
The computational modeling would also predict the effect of the fluorine substituent on the vibrational modes, showing how the electron-withdrawing nature of fluorine influences the force constants and vibrational frequencies throughout the molecule [18] [20]. This theoretical validation would be essential for confirming the experimental spectroscopic assignments and understanding the structure-property relationships in 3-cyclohexyl-2-fluoroaniline.